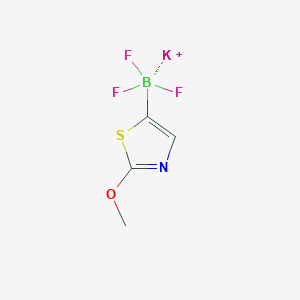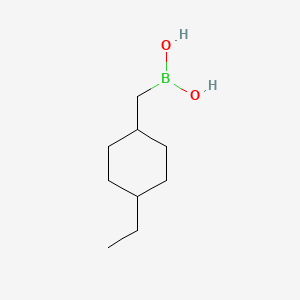
PEG9-Bis-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG9-Bis-t-butyl ester, also known as 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis (1,1-dimethylethyl) ester, is a versatile bifunctional polyethylene glycol linker. This compound features two terminal t-butyl ester groups, providing stability, solubility, and enhanced biocompatibility to the conjugates. It is widely utilized in pharmaceutical research and development for the design of advanced drug delivery systems and targeted therapeutics .
Vorbereitungsmethoden
PEG9-Bis-t-butyl ester can be synthesized through various routes. One common method involves the treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups in good yields. Additionally, carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields using catalytic amounts of trifluoromethanesulfonimide . Industrial production methods often involve custom synthesis and cGMP manufacturing to ensure high purity and quality.
Analyse Chemischer Reaktionen
PEG9-Bis-t-butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium or Grignard reagents.
Deprotection: The t-butyl ester groups can be cleaved using aqueous phosphoric acid or other mild deprotection reagents.
Wissenschaftliche Forschungsanwendungen
PEG9-Bis-t-butyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its hydrophilic nature and bifunctionality facilitate the conjugation of various bioactive molecules, improving their pharmacokinetics, biodistribution, and reducing potential immunogenicity. This compound is crucial in the development of PEGylated drugs, which exhibit enhanced therapeutic efficacy and reduced side effects. It is also used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other advanced drug delivery systems .
Wirkmechanismus
The mechanism of action of PEG9-Bis-t-butyl ester involves its role as a linker in PEGylation. PEGylation improves the solubility, circulation time, and reduces the immunogenicity of therapeutic molecules. The compound forms a steric shield of PEG chains, inhibiting nonspecific protein interactions and minimizing immunogenic recognition by neutralizing antibodies and proteolytic enzymes . This enhances the stability and efficacy of the conjugated bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
PEG9-Bis-t-butyl ester is unique due to its bifunctional nature and the presence of two terminal t-butyl ester groups. Similar compounds include other polyethylene glycol derivatives such as:
PEG8-Bis-t-butyl ester: Similar structure but with one less ethylene glycol unit.
PEG10-Bis-t-butyl ester: Similar structure but with one more ethylene glycol unit.
Di-tert-butyl 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate: Another name for this compound
These compounds share similar properties but differ in the number of ethylene glycol units, affecting their molecular weight and specific applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUJIBRWJCANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














